(2Z,4Z,6Z,8Z)-Oxonine
Description
Historical Context and Initial Investigations of Oxonine Derivatives
The exploration of oxonine and its derivatives is part of the broader history of heterocyclic chemistry. While early work often focused on more stable five- and six-membered rings, the allure of larger, more complex structures drove chemists to develop new synthetic methodologies. An early synthesis of the parent oxonine compound was described over a century ago. asianpubs.org However, much of the foundational research centered on derivatives rather than the parent molecule itself.
A significant area of early investigation involved the photophysical properties of oxonine dyes. In the late 20th century, detailed studies were conducted on the fluorescence quenching of oxonine in various solvents. d-nb.info These experiments utilized laser flash spectroscopy to examine the behavior of singlet-excited oxonine in the presence of different quenching molecules, revealing insights into processes like induced triplet formation and internal conversion. d-nb.info These studies were crucial in establishing the fundamental photochemical behavior of the oxonine chromophore and laid the groundwork for its potential use in materials science.
Significance of Nine-Membered Heterocyclic Systems in Organic Chemistry
Heterocyclic compounds, cyclic structures containing at least two different elements in the ring, are fundamental to organic chemistry and biochemistry. wikipedia.org They form the core structures of a vast number of natural products, pharmaceuticals, and industrial chemicals. wikipedia.org While five- and six-membered rings are most common, nine-membered heterocyclic systems hold particular significance.
These medium-sized rings are integral scaffolds in a variety of natural products and biologically active molecules. sioc-journal.cn The inherent flexibility and specific three-dimensional conformations of nine-membered rings can be crucial for their interaction with biological targets. sioc-journal.cnacs.org However, the synthesis of these rings presents considerable challenges. sioc-journal.cnthieme-connect.com Chemists must overcome hurdles related to unfavorable entropy and increased ring strain, making the construction of nine-membered heterocycles a difficult yet rewarding endeavor. sioc-journal.cnacs.org The successful synthesis of such systems, including oxonines, opens doors to novel molecular architectures with potential applications in medicinal chemistry and materials science. acs.orgmdpi.com
Current Research Trajectories and Challenges in (2Z,4Z,6Z,8Z)-Oxonine Chemistry
Contemporary research on this compound and its derivatives continues to address the long-standing synthetic challenges while exploring new applications. A primary focus remains the development of efficient and stereoselective synthetic routes. The inherent difficulties of forming medium-sized rings mean that novel strategies are constantly being sought. sioc-journal.cn Recent approaches have included palladium-catalyzed cycloadditions to create complex N,N,O-heterocycles with a nine-membered ring core and cobalt-catalyzed hydrofunctionalization of unactivated olefins. acs.orgrsc.org New methods for creating oxonine derivatives from readily available starting materials, such as the reaction of o-quinones with specific aminocyclohexenone compounds, have also been reported. researchgate.net
Another active area of research involves the study of the photophysical properties of oxonine-containing systems. acs.org Scientists are investigating how incorporating oxonine dyes into structured environments, like the channels of zeolites, affects their orientation and photochemical behavior. acs.org Such research is vital for developing new functional materials for photonics and sensors. Furthermore, the oxonine ring has been identified within highly oxidized natural products known as furanoheliangolides, which possess a strained nine-membered oxonine ring and exhibit interesting biological activities. researchgate.net The presence of the oxonine structure in these complex molecules underscores its relevance in natural product chemistry and the ongoing quest to synthesize and understand such compounds. researchgate.netjst.go.jp
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | wikipedia.org |
| Other Names | Oxonine, Oxonin | wikipedia.org |
| CAS Number | 293-59-4 | wikipedia.org |
| Molecular Formula | C₈H₈O | wikipedia.org |
| Molar Mass | 120.151 g·mol⁻¹ | wikipedia.org |
| Aromaticity | Nonaromatic | asianpubs.orgwikipedia.org |
Table 2: Selected Research on Oxonine and its Derivatives
| Research Focus | Key Findings | Reference |
|---|---|---|
| Synthesis | A new method for synthesizing 9-membered macrolactones (oxonine derivatives) was developed using o-quinones and an aminocyclohexenone. | researchgate.net |
| Photophysics | Fluorescence quenching of singlet excited oxonine was studied, showing induced triplet formation with heavy-atom quenchers. | d-nb.info |
| Synthesis | Cobalt-catalyzed intramolecular hydrofunctionalization was successfully applied to form a nine-membered saturated oxygen heterocycle. | acs.org |
| Natural Products | The strained nine-membered oxonine ring is a key structural feature of furanoheliangolides like goyazensolide. | researchgate.net |
| Materials Science | The orientation and photophysical properties of oxonine cationic dyes were studied within the channels of zeolite L. | acs.org |
Structure
3D Structure
Properties
CAS No. |
293-59-4 |
|---|---|
Molecular Formula |
C8H8O |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
oxonine |
InChI |
InChI=1S/C8H8O/c1-2-4-6-8-9-7-5-3-1/h1-8H |
InChI Key |
JGTULGMLMBMIOP-UHFFFAOYSA-N |
SMILES |
C1=CC=COC=CC=C1 |
Canonical SMILES |
C1=CC=COC=CC=C1 |
Synonyms |
3,7-diaminophenoxazonium 3,7-diaminophenoxazonium chloride oxonin |
Origin of Product |
United States |
Synthetic Methodologies for 2z,4z,6z,8z Oxonine and Analogues
Retrosynthetic Analysis Approaches for Complex Oxonine Scaffolds
Retrosynthetic analysis is a powerful strategy for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available precursors. chemistry.coachicj-e.orgslideshare.net This process involves a series of "disconnections" of chemical bonds that correspond to known and reliable chemical reactions, but in the reverse direction. youtube.comscribd.com For complex oxonine scaffolds, this approach allows chemists to identify key fragments and strategic bond formations to simplify the synthetic challenge. mdpi.comnih.gov
A common retrosynthetic approach for oxonines involves disconnecting the nine-membered ring to reveal a more manageable acyclic precursor. Key considerations in this analysis include identifying strategic bonds for disconnection that lead to readily synthesizable fragments. For (2Z,4Z,6Z,8Z)-Oxonine, with its all-cis configuration of double bonds, a primary retrosynthetic disconnection might involve breaking a carbon-oxygen or a carbon-carbon bond within the ring.
For instance, a C-O bond disconnection leads to a hydroxy-substituted acyclic polyene. The challenge then becomes the stereoselective formation of this precursor and its subsequent cyclization. Alternatively, a C-C bond disconnection, often guided by the logic of powerful ring-closing reactions like olefin metathesis or McMurry coupling, can simplify the target to two smaller, functionalized fragments. The choice of disconnection is often dictated by the availability of robust and stereocontrolled methods for re-forming the disconnected bond in the forward synthesis.
Novel Cyclization Strategies and Ring Expansion Techniques for Oxonine Synthesis
The construction of the nine-membered ring of oxonine and its analogues is a formidable task due to unfavorable enthalpic and entropic factors. nih.govbaranlab.org Direct cyclization of long, flexible precursors often leads to competing intermolecular reactions and low yields. baranlab.org To overcome these hurdles, chemists have developed a range of innovative cyclization and ring-expansion methodologies.
Macrocyclization Methods for Nine-Membered Rings
Macrocyclization involves the intramolecular reaction of a linear precursor to form a large ring. While challenging for medium-sized rings like oxonine, several strategies have been employed with success. baranlab.org High-dilution conditions are often necessary to favor the desired intramolecular cyclization over intermolecular polymerization.
The Heck macrocyclization, a palladium-catalyzed intramolecular coupling of a vinyl or aryl halide with an alkene, has emerged as a powerful tool for forging macrocycles, including nine-membered rings. mdpi.com Another significant method is ring-closing metathesis (RCM), which utilizes ruthenium or molybdenum catalysts to form a double bond between two terminal alkenes of a precursor chain.
| Macrocyclization Method | Description | Key Features | Reference |
| Heck Macrocyclization | Palladium-catalyzed intramolecular coupling of a vinyl/aryl halide with an alkene. | Can form a variety of ring sizes, including 9-membered rings. The stereochemistry of the newly formed double bond is often controlled. | mdpi.com |
| Ring-Closing Metathesis (RCM) | Ruthenium or molybdenum-catalyzed formation of a double bond from a diene precursor. | Highly versatile and functional group tolerant. Widely used for the synthesis of various macrocycles. | baranlab.org |
| Lactone Formation | Intramolecular esterification of a hydroxy acid. | A classic method for forming cyclic esters (lactones). Often requires activating agents and high dilution. | acs.org |
Rearrangement Reactions Leading to Oxonine Frameworks
Rearrangement reactions, which involve the migration of an atom or group within a molecule, offer an elegant and often efficient pathway to complex molecular architectures, including ring systems. rsc.orgnumberanalytics.com These transformations can be used to expand smaller, more easily accessible rings into larger, more strained systems like oxonines.
One notable class of rearrangements applicable to heterocycle synthesis is the Claisen rearrangement, a baranlab.orgbaranlab.org-sigmatropic rearrangement of an allyl vinyl ether. numberanalytics.comthieme-connect.com This reaction can be used to construct specific carbon-carbon bonds and set stereocenters, which can then be elaborated into the oxonine ring. Another powerful tool is the Beckmann rearrangement, which transforms an oxime into an amide or lactam, providing a route to nitrogen-containing heterocycles that can be analogous to oxonine synthesis strategies. organic-chemistry.org
Ring expansion reactions provide a direct method to increase the size of a cyclic system. rsc.orgorganic-chemistry.orgsioc-journal.cnnih.gov For instance, the reaction of cyclic ketones with diazomethane (B1218177) can lead to the insertion of a methylene (B1212753) group, expanding the ring by one carbon. More sophisticated methods involve the fragmentation of bicyclic systems. baranlab.org For example, a fused 5/6 or 6/6 ring system can undergo a Grob-type fragmentation to generate a nine or ten-membered ring, respectively. baranlab.org
| Ring Expansion/Rearrangement | Description | Application | Reference |
| Claisen Rearrangement | baranlab.orgbaranlab.org-Sigmatropic rearrangement of an allyl vinyl ether. | Can be used to form C-C bonds and set stereochemistry in precursors for oxocine and oxonine synthesis. | numberanalytics.comthieme-connect.com |
| Beckmann Rearrangement | Acid-catalyzed rearrangement of an oxime to an amide or lactam. | Primarily for nitrogen heterocycles, but the principles can inform strategies for oxygen-containing rings. | organic-chemistry.org |
| Grob Fragmentation | Fragmentation of a γ-functionalized alcohol or related compound. | Can generate medium-sized rings from fused bicyclic precursors. | baranlab.org |
| Diazoalkane Homologation | Reaction of a cyclic ketone with a diazoalkane to insert a CH2 group. | A method for one-carbon ring expansion. | organic-chemistry.org |
Stereoselective Synthesis of this compound
The synthesis of this compound is further complicated by the need to control the stereochemistry of the four cis-double bonds. Achieving this level of stereocontrol is a significant synthetic challenge that requires careful planning and execution. nih.govchemistrysteps.com
Control of Double Bond Stereochemistry in Oxonine Formation
The stereochemistry of the double bonds in the final oxonine ring is often dictated by the stereochemistry of the acyclic precursor and the method used for cyclization. Several synthetic methods are known to favor the formation of either (Z)- or (E)-alkenes. redalyc.orglibretexts.org
For example, the Wittig reaction can be tuned to produce either cis or trans alkenes depending on the nature of the ylide and the reaction conditions. Stabilized ylides generally give (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. The Horner-Wadsworth-Emmons reaction is another powerful tool for alkene synthesis, typically affording (E)-alkenes with high selectivity.
In the context of ring-closing metathesis, the stereoselectivity of the newly formed double bond can be influenced by the catalyst and the substrate. While many RCM reactions tend to favor the thermodynamically more stable (E)-alkene, specific catalysts and substrate designs can promote the formation of the (Z)-isomer.
Furthermore, post-cyclization modifications can be employed to adjust double bond geometry, although this can be a less efficient approach.
Enantioselective and Diastereoselective Routes
When the oxonine scaffold is substituted and contains stereocenters, enantioselective and diastereoselective synthetic routes become crucial. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral pool of readily available enantiopure materials. mdpi.comyork.ac.uk
Diastereoselective reactions are used to control the relative stereochemistry of multiple stereocenters within a molecule. york.ac.uk In the synthesis of complex oxonine analogues, substrate-controlled diastereoselection is often employed, where the existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. For example, in an aldol (B89426) reaction to build up the acyclic precursor, the stereochemistry of the newly formed hydroxyl and methyl groups can be controlled by the chirality of the starting materials and the reaction conditions.
Oxidative reactions, such as dihydroxylation or epoxidation, are also key steps where stereochemistry can be introduced or controlled. libretexts.org For instance, the Sharpless asymmetric epoxidation allows for the enantioselective synthesis of epoxides, which are versatile intermediates that can be opened to form diols with controlled stereochemistry.
Green Chemistry Approaches and Sustainable Synthetic Routes for Oxonine
One of the key strategies in green chemistry is the use of catalysts to enhance reaction rates and selectivity, often under milder conditions. ijsetpub.com For instance, the synthesis of some novel oxonine derivatives has been achieved using 1,3-diaminopropan-2-ol as a green basic catalyst. researchgate.netresearchgate.net This approach avoids the use of more hazardous reagents. Another green approach involves the use of biocatalysts, such as enzymes, which can perform highly selective transformations under mild aqueous conditions. ijsetpub.comacs.org The development of one-pot and multicomponent reactions is also a hallmark of green synthesis, as these methods can significantly reduce the number of synthetic steps and purification procedures, thereby minimizing waste. nih.gov
The choice of solvent is another critical aspect of sustainable synthesis. Green chemistry encourages the use of environmentally benign solvents like water or supercritical fluids, or even performing reactions under solvent-free conditions. ijsetpub.commdpi.com For example, a catalyst-free, three-component domino reaction for the synthesis of spirooxindole derivatives has been developed in ethyl l-lactate (B1674914), a biodegradable solvent, at room temperature. researchgate.net Similarly, the use of ionic liquids as both solvent and catalyst has been explored for the synthesis of certain heterocyclic compounds. mdpi.com
The following table summarizes some green chemistry approaches that have been applied to the synthesis of various heterocyclic compounds, which could be adapted for oxonine synthesis.
| Green Chemistry Principle | Application in Synthesis | Example | Reference |
| Use of Catalysts | Employment of reusable or biodegradable catalysts to improve efficiency and reduce waste. | Use of 1,3-diaminopropan-2-ol as a green basic catalyst for oxonine derivative synthesis. | researchgate.netresearchgate.net |
| Safer Solvents | Replacement of hazardous organic solvents with greener alternatives like water or biodegradable solvents. | Synthesis of spirooxindoles in ethyl l-lactate at room temperature. | researchgate.net |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | One-pot, multicomponent reactions for the synthesis of complex molecules. | nih.gov |
| Use of Renewable Feedstocks | Utilizing starting materials derived from renewable sources to reduce dependence on fossil fuels. | Synthesis of cyclic oxyterpenes from ß-pinene, a renewable feedstock. | mdpi.com |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure to minimize energy consumption. | Development of synthetic methods that proceed efficiently at room temperature. | acs.org |
Total Synthesis Strategies for Complex Natural Products Containing Oxonine Moieties
The total synthesis of complex natural products containing the oxonine ring system presents significant challenges due to the inherent strain and conformational flexibility of the nine-membered ring. Chemists employ a variety of sophisticated strategies to construct these intricate molecular architectures. sioc-journal.cn
Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules. numberanalytics.comnumberanalytics.com This method involves mentally deconstructing the target molecule into simpler, commercially available starting materials. This analysis helps identify key bond disconnections and strategic intermediates.
Several key reactions are frequently employed in the synthesis of oxonine-containing natural products. These include:
Ring-closing metathesis (RCM): A powerful reaction for the formation of large rings, including oxonenes.
Palladium-catalyzed cross-coupling reactions: Used for the formation of carbon-carbon and carbon-heteroatom bonds, crucial for assembling complex molecular frameworks. rsc.org
Intramolecular etherification reactions: A direct method for forming the oxonine ring.
The total synthesis of (+)-obtusenyne, another oxonine-containing natural product, showcases the application of these strategies. acs.org The synthesis of senoxepin, the first oxepin-containing natural product to be synthesized, involved a spontaneous disrotatory electrocyclic rearrangement to form the oxepin (B1234782) ring. nih.gov More recent work on the synthesis of other oxepin-containing natural products like janoxepin (B1245197) and salvianolic acid N has further demonstrated the utility of modern synthetic methods, including Grubbs second-generation catalyst for ring-closing metathesis and intramolecular Ullmann coupling. nih.gov
The following table outlines some key strategies and reactions used in the total synthesis of complex molecules containing oxonine or related oxepin moieties.
| Synthetic Strategy/Reaction | Description | Example Natural Product | Reference |
| Convergent Synthesis | Independent synthesis of molecular fragments followed by their assembly. | (+)-Brasilenyne | rsc.org |
| Retrosynthetic Analysis | Deconstruction of the target molecule to identify key intermediates and starting materials. | General strategy for complex molecule synthesis. | numberanalytics.comnumberanalytics.com |
| Ring-Closing Metathesis (RCM) | Formation of cyclic compounds via the redistribution of double bonds. | Janoxepin | nih.gov |
| Palladium-Catalyzed Endocyclization | Intramolecular cyclization catalyzed by a palladium complex to form the ring structure. | (+)-Brasilenyne | rsc.org |
| Electrocyclic Rearrangement | A pericyclic reaction involving the formation of a sigma bond and the breaking of a pi bond to form a ring. | Senoxepin | nih.gov |
| Intramolecular Ullmann Coupling | Copper-catalyzed intramolecular etherification to form the oxepin ring. | Salvianolic acid N | nih.gov |
The continued development of novel synthetic strategies and methodologies will undoubtedly lead to more efficient and elegant syntheses of this compound and other complex natural products containing this unique heterocyclic core. escholarship.org
Mechanistic Investigations of 2z,4z,6z,8z Oxonine Transformations
Pericyclic Reactions and Rearrangements Involving the Oxonine Ring System
Pericyclic reactions are concerted processes that proceed through a cyclic transition state. hcpgcollege.edu.in The feasibility and stereochemical outcome of these reactions are governed by the principles of orbital symmetry. libretexts.org For (2Z,4Z,6Z,8Z)-Oxonine, which contains four conjugated double bonds and 8 π-electrons, these reactions represent significant transformation pathways.
Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct, with the net result of converting π-bonds into new σ-bonds. msu.edu The Woodward-Hoffmann rules, based on the number of π-electrons involved, predict whether a given cycloaddition is thermally or photochemically allowed. libretexts.org Generally, cycloadditions involving (4n+2) π-electrons are thermally allowed in a suprafacial-suprafacial manner, while those involving 4n π-electrons are photochemically allowed. masterorganicchemistry.com
This compound can theoretically participate in cycloadditions as a 2π, 4π, 6π, or 8π component.
[4+2] Cycloaddition (Diels-Alder Reaction): The oxonine ring contains several diene (4π electron) fragments. It could potentially react with a dienophile (a 2π system) in a [4+2] cycloaddition. This is one of the most common cycloaddition reactions in organic synthesis. msu.edu
[6+4] Cycloaddition: This is a higher-order cycloaddition involving a total of 10 π-electrons (a 4n+2 system), making it a thermally allowed process. researchgate.netperlego.com The oxonine ring could serve as the 6π component (a triene) reacting with a 4π component (a diene), or vice-versa, to construct ten-membered bicyclic systems. researchgate.net
[8+2] Cycloaddition: As an 8π electron system, oxonine could react with a 2π dienophile in an [8+2] cycloaddition. perlego.com This 10π electron process is thermally allowed and provides a route to complex bicyclic structures. perlego.com
| Total π-Electrons | Type (m+n) | Thermal/Photochemical Allowance (Suprafacial) |
| 6 | [4+2] | Thermally Allowed |
| 8 | [6+2], [4+4] | Photochemically Allowed |
| 10 | [6+4], [8+2] | Thermally Allowed |
| 12 | [8+4], [6+6] | Photochemically Allowed |
| This table summarizes the general Woodward-Hoffmann rules for suprafacial-suprafacial cycloadditions, where n is an integer in the (4n+2) or 4n electron rules. libretexts.orgperlego.comperlego.com |
A sigmatropic rearrangement is a pericyclic reaction in which a σ-bond migrates across a conjugated π-electron system in an uncatalyzed, intramolecular process. wikipedia.org These reactions are classified by an order term [i,j], which denotes the migration of the σ-bond. hcpgcollege.edu.inwikipedia.org
msu.edumsu.edu Sigmatropic Rearrangement: The oxonine structure contains an allyl vinyl ether subunit embedded within its ring. This makes it a prime candidate for a msu.edumsu.edu sigmatropic rearrangement, specifically a Claisen rearrangement. libretexts.org This type of rearrangement is known to be facile in related systems. For instance, studies on 2-vinyl-6-acyldihydropyrans have shown that they undergo a rapid anionic oxy-Claisen rearrangement to form cyclooctadienone structures, demonstrating the energetic viability of such a ring-expansion pathway. nih.gov A similar transformation in oxonine would lead to a larger, 11-membered heterocyclic ketone.
hcpgcollege.edu.innih.gov and libretexts.orgnih.gov Sigmatropic Rearrangements: These rearrangements typically involve the migration of a hydrogen atom. A hcpgcollege.edu.innih.gov hydrogen shift is a 6-electron process (4n+2), which is thermally allowed to proceed suprafacially. libretexts.org A libretexts.orgnih.gov hydrogen shift across the conjugated system of oxonine would be an 8-electron process (4n), which would be thermally allowed only if the migration occurs antarafacially—a process that can be sterically difficult. hcpgcollege.edu.in
| Rearrangement Order [i,j] | Total Electrons Involved | Common Migrating Group | Typical System |
| msu.edunih.gov | 4 | H, Alkyl | Allyl system |
| hcpgcollege.edu.innih.gov | 6 | H, Alkyl | Pentadienyl system |
| libretexts.orgnih.gov | 8 | H | Heptatrienyl system |
| msu.eduwikipedia.org | 6 | Ylide, Anion | Allylic ylides, ethers |
| msu.edumsu.edu | 6 | - | 1,5-dienes, Allyl vinyl ethers |
| This table outlines common classes of sigmatropic rearrangements and their characteristics. wikipedia.orglibretexts.orgorganicchemistrydata.org |
Cycloaddition Reactions (e.g., [4+2], [6+4])
Electrophilic and Nucleophilic Reactions of this compound
The reactivity of this compound towards electrophiles and nucleophiles is governed by the electronic properties of its conjugated system and the presence of the heteroatom.
Nucleophilic Character: The π-bonds of the oxonine ring are electron-rich, making the molecule nucleophilic, similar to other alkenes. byjus.com It can, therefore, react with electrophiles (electron-deficient species) in electrophilic addition reactions. byjus.com The oxygen atom, with its lone pairs of electrons, also contributes to the nucleophilicity of the molecule, potentially coordinating to Lewis acids.
Electrophilic Character: The electronegative oxygen atom exerts an electron-withdrawing inductive effect, which can polarize the adjacent C-O bonds. This effect, combined with conjugation, can create electron-deficient carbon centers (electrophilic sites) within the ring that are susceptible to attack by nucleophiles (electron-rich species). mdpi.com The reactivity of such systems is highly dependent on the electronic character of the ring; condensed rings can significantly enhance the electrophilicity of specific carbon atoms, making them highly reactive towards nucleophiles. mdpi.com In related benzo-fused oxonine derivatives, reactions such as nucleophilic substitution and reduction of double bonds have been noted. smolecule.com
Reaction Pathways Modulated by Ring Strain and Conformational Dynamics
Ring strain is a form of instability that arises when bond angles in a cyclic molecule deviate from their ideal values. wikipedia.org It is a combination of angle strain, torsional strain (eclipsing interactions), and transannular strain (steric interactions across the ring). wikipedia.org
In the this compound nine-membered ring, significant strain is expected. While larger than highly strained three- or four-membered rings, medium-sized rings can suffer from a combination of non-ideal bond angles and significant transannular repulsions. saskoer.ca To minimize these unfavorable interactions, the oxonine ring adopts a non-planar, puckered conformation. researchgate.net This deviation from planarity is a primary reason for the molecule's lack of aromaticity. wikipedia.org
The potential energy stored as ring strain can be a powerful driving force for chemical reactions. wikipedia.org Pathways that lead to the formation of less-strained products are often thermodynamically favored. For oxonine, this could include:
Electrocyclic Ring-Opening: A concerted ring-opening to an acyclic conjugated system could relieve ring strain.
Transannular Reactions: The proximity of atoms across the ring in certain conformations can facilitate reactions between them.
Rearrangements: As discussed, sigmatropic rearrangements can lead to different, potentially more stable, ring sizes. nih.gov The stereochemistry of such reactions, like the electrocyclic ring closure of octatrienes, is highly dependent on whether the reaction is thermally or photochemically induced. pressbooks.pub
Transition State Analysis and Reaction Coordinate Studies for Oxonine Chemistry
A complete understanding of the reaction mechanisms for this compound requires detailed computational studies to map out reaction coordinates and analyze the structures and energies of transition states. acs.orgcaltech.edu
For pericyclic reactions, the favorability of a concerted pathway is determined by the aromaticity of its cyclic transition state. libretexts.org
Hückel Topology: A transition state with an even number of nodes (or zero) in its array of interacting orbitals is a Hückel system. It is aromatic and the reaction is thermally allowed if it contains (4n+2) electrons. libretexts.org
Möbius Topology: A transition state with an odd number of nodes is a Möbius system. It is aromatic and the reaction is thermally allowed if it contains 4n electrons. libretexts.org
For the 8π electron system of oxonine, a concerted electrocyclic ring closure under thermal conditions would require a Möbius transition state to be considered an allowed process. libretexts.org
Modern computational methods, such as Density Functional Theory (DFT) and multiconfigurational methods like RASSCF, are essential for these investigations. researchgate.netmdpi.comacs.org Such studies can:
Calculate the activation barriers for different potential reaction pathways. acs.org
Identify the lowest energy conformations and the transition states that connect them.
Analyze the orbital interactions that govern the course of the reaction.
Predict the structures of intermediates and products. acs.org
Elucidate the role of conical intersections in photochemical reactions, which provide pathways for radiationless decay from an excited state back to the ground state. acs.org
These theoretical analyses provide invaluable insights into the complex reactivity of strained and conformationally flexible molecules like oxonine.
Computational and Theoretical Chemistry of 2z,4z,6z,8z Oxonine
Electronic Structure Elucidation and Bonding Analysis
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory offers a powerful framework for understanding the electronic structure of molecules by describing electrons as delocalized over the entire molecule. csus.edu In MO theory, atomic orbitals combine to form molecular orbitals, which can be bonding (lower energy) or antibonding (higher energy). csus.edulibretexts.org The distribution of electrons in these orbitals determines the molecule's stability and properties. youtube.com
Theoretical studies on (2Z,4Z,6Z,8Z)-Oxonine have utilized MO theory to analyze its electronic characteristics. Hybrid density functional theory (B3LYP) calculations have been performed to investigate the frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO is a critical parameter that influences the molecule's electronic spectra and reactivity. researchgate.net A comparison of the FMO energy difference between the cyclic oxonine and its acyclic analogue has been used as a criterion to assess its aromaticity. researchgate.net
Electron Density and Localization Function Analysis
For this compound, analysis of the electron density and related functions helps to clarify the nature of the bonding within the ring. Studies have investigated the origin of its non-aromatic character by examining atomic charges and electronegativity, which are derived from the electron density distribution. researchgate.net The localization and delocalization of electron density are crucial in determining whether the molecule exhibits aromatic stabilization or not. In non-aromatic systems like oxonine, there is a lack of significant electron delocalization around the ring.
Aromaticity and Antiaromaticity Assessment of this compound
The concept of aromaticity is central to understanding the stability and reactivity of cyclic conjugated molecules. Aromatic compounds are unusually stable, while antiaromatic compounds are particularly unstable. masterorganicchemistry.com The classification of a molecule as aromatic, antiaromatic, or non-aromatic depends on several criteria, including its cyclic and planar nature, the extent of conjugation, and the number of π-electrons. masterorganicchemistry.com Aromatic molecules follow Hückel's rule, possessing (4n+2) π-electrons, whereas antiaromatic molecules have 4n π-electrons. masterorganicchemistry.commasterorganicchemistry.comyoutube.com this compound, with its 8 π-electrons (from the four double bonds), would be predicted to be antiaromatic if it were planar. However, computational studies indicate it adopts a non-planar conformation to avoid this destabilization, rendering it non-aromatic. wikipedia.orgresearchgate.net
Nucleus-Independent Chemical Shift (NICS) Calculations
Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a molecule. github.io It involves calculating the magnetic shielding at the center of a ring or other points of interest. A negative NICS value (diatropic shift) is indicative of aromaticity, while a positive value (paratropic shift) suggests antiaromaticity. github.io Values close to zero are characteristic of non-aromatic compounds.
NICS calculations performed on this compound have been instrumental in classifying it as a non-aromatic compound. researchgate.net These calculations, often carried out using methods like B3LYP/6-311G(2d,p), show that the NICS values for oxonine are not significantly negative, which would be expected for an aromatic compound. researchgate.net The results from NICS analyses are consistent with other criteria that point towards the non-aromatic nature of oxonine. researchgate.net
| Compound | Computational Method | NICS(0) (ppm) | Aromaticity |
| This compound | B3LYP/6-311G(2d,p) | ~0 | Non-aromatic |
| Benzene (B151609) (for comparison) | GIAO/B3LYP/6-31G | -9.7 | Aromatic |
| Cyclobutadiene (for comparison) | GIAO-HF/6-31+G | +27.6 | Antiaromatic |
This table presents representative NICS values to illustrate the classification of this compound in the context of known aromatic and antiaromatic systems. Actual calculated values can vary with the computational method and basis set used.
Anisotropy of the Induced Current Density (AICD) Analysis
The Anisotropy of the Induced Current Density (AICD) is another computational technique used to visualize and quantify aromaticity. It plots the induced magnetic field vectors in response to an external magnetic field. In aromatic compounds, a strong diatropic ring current is observed, while antiaromatic compounds exhibit a paratropic ring current. Non-aromatic species lack a significant ring current. While specific AICD studies focused solely on this compound are not extensively documented in the provided context, this method is a powerful tool for aromaticity assessment and would be expected to show a lack of a sustained ring current, consistent with its non-aromatic character.
Harmonic Oscillator Model of Aromaticity (HOMA) Indices
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index of aromaticity. It evaluates the deviation of bond lengths in a given ring from an optimal value assumed for a fully aromatic system. The HOMA index is defined so that it equals 1 for a perfectly aromatic system (like benzene) and decreases with increasing bond length alternation, becoming zero or negative for non-aromatic or antiaromatic systems.
For this compound, HOMA calculations would quantify the degree of bond length alternation around the ring. Given that computational studies indicate a puckered structure for oxonine, significant bond length alternation is expected. researchgate.net This would result in a HOMA index close to zero, further supporting its classification as a non-aromatic compound. researchgate.net
Delocalization Indices and Ring Current Analysis
Electron delocalization in cyclic molecules is a key factor in determining their aromaticity and stability. mdpi.com Delocalization indices provide a quantitative measure of electron sharing between atoms, while ring current analysis, often employing methods like Nucleus-Independent Chemical Shift (NICS), assesses the magnetic properties arising from cyclic electron delocalization. mdpi.comicmol.es Aromatic compounds sustain a diatropic ring current in the presence of an external magnetic field, resulting in negative NICS values (shielding) inside the ring, whereas antiaromatic compounds exhibit a paratropic current and positive NICS values (deshielding). asianpubs.org
Computational studies using Density Functional Theory (DFT) have been instrumental in characterizing oxonine. The calculated NICS value for this compound is -3.823 ppm, a value that suggests it is non-aromatic. asianpubs.org While negative, this value is significantly less pronounced than that of classic aromatic systems like benzene or even its heteronine analogue, azonine (B14745161). asianpubs.org Another study reported a similar NICS value of -2.774 ppm. asianpubs.org These findings from ring current analysis indicate a lack of significant cyclic π-electron delocalization, a defining characteristic of non-aromatic compounds. asianpubs.orgwikipedia.org
Comparative Studies with Other Heteronines (Azonine, Thionine)
Heteronines are nine-membered heterocyclic compounds containing one heteroatom. asianpubs.org Comparative computational studies between this compound, its nitrogen analogue (2Z,4Z,6Z,8Z)-Azonine, and its sulfur analogue (2Z,4Z,6Z,8Z)-Thionine highlight the profound impact of the heteroatom on the molecule's structure and electronic properties. asianpubs.orgresearchgate.net
Hybrid density functional theory (B3LYP) calculations reveal fundamental differences among these three molecules. asianpubs.org
Geometry: Optimized geometries show that azonine is planar, whereas this compound adopts a puckered conformation, and thionine (B1682319) has a boat-shaped, non-planar structure. asianpubs.orgresearchgate.net
Bond Alternation: Both azonine and oxonine exhibit nearly uniform bond lengths around the ring, implying some degree of conjugation, whereas thionine shows significant bond length alternation. asianpubs.org
Aromaticity: The most striking difference lies in their aromatic character, as determined by magnetic criteria (NICS). Azonine is classified as aromatic with a NICS value of -12.509 ppm. asianpubs.org In contrast, this compound's NICS value of -3.823 ppm designates it as non-aromatic. asianpubs.org Thionine, with a calculated NICS value of +1.544 ppm, is predicted to be antiaromatic. asianpubs.org
These theoretical results align with experimental observations that show azonine is considerably more stable than oxonine, a difference attributed to their differing levels of aromaticity. asianpubs.org
| Property | (2Z,4Z,6Z,8Z)-Azonine | This compound | (2Z,4Z,6Z,8Z)-Thionine |
|---|---|---|---|
| Geometry | Planar | Puckered | Non-planar (Boat) |
| Bond Alternation | No significant alternation | No significant alternation | Significant alternation |
| NICS Value (ppm) | -12.509 | -3.823 | +1.544 |
| Aromaticity Classification | Aromatic | Non-aromatic | Antiaromatic |
Conformational Landscape and Fluxional Behavior of this compound
The conformational landscape of a molecule describes the array of three-dimensional shapes it can adopt through bond rotations. For cyclic systems like this compound, this landscape is crucial for understanding its properties and reactivity. Unlike smaller, more rigid rings, nine-membered rings are typically flexible.
Computational results indicate that the ground state geometry of this compound is not planar but puckered. asianpubs.orgresearchgate.net This non-planar conformation is a key feature of its conformational landscape. The molecule's flexibility suggests it exhibits fluxional behavior, meaning it can dynamically interconvert between various low-energy puckered conformations. datapdf.com This dynamic nature has been observed in other oxonine ring systems through techniques like dynamic NMR studies. datapdf.com
A potential energy surface (PES) is a mathematical or graphical representation of a system's energy as a function of its geometric parameters. wikipedia.org Stationary points on the PES, such as energy minima (stable conformers) and saddle points (transition states), are critical for understanding molecular structure and reaction dynamics. wikipedia.orgum.es
For this compound, computational mapping of the PES shows that the puckered, non-planar structure corresponds to an energy minimum. asianpubs.org A hypothetical planar conformation would represent a higher-energy point on the PES, likely a transition state for ring inversion rather than a stable structure. The process involves optimizing the molecular geometry to find the lowest energy arrangement of atoms, which for oxonine, consistently leads to a non-planar ring. asianpubs.orgresearchgate.net
The fluxional nature of this compound implies the existence of low-energy pathways for interconversion between different conformers on its potential energy surface. These dynamic processes involve rotations around the single bonds within the ring, leading to different puckered forms. While specific pathways for this compound are not detailed in the provided literature, the behavior is analogous to other medium-sized rings like cyclopentane, which rapidly interconverts between "envelope" and "half-chair" conformations to relieve strain. units.it The energy barriers for these interconversions in flexible rings are typically low, allowing for rapid conformational changes at room temperature. Evidence from dynamic NMR studies on related oxonine-containing structures supports this model of a molecule in constant conformational motion. datapdf.com
Potential Energy Surface Mapping
Ring Strain Analysis and Energetic Considerations
Ring strain is a type of instability in cyclic molecules that arises from abnormal bond angles and eclipsing interactions, leading to an increase in potential energy. wikipedia.orglibretexts.org It is a combination of angle strain, torsional strain, and sometimes transannular (steric) strain. units.itwikipedia.org
The total ring strain in this compound can be broken down into its primary components:
Torsional Strain: This results from the repulsion between electron clouds in bonds that are eclipsed, or aligned with one another. saskoer.cayoutube.com In a flat nine-membered ring, the hydrogen atoms on adjacent carbons would be largely eclipsed, creating substantial torsional strain across the molecule. units.it The puckered conformation alleviates this strain by rotating the C-C bonds towards a more staggered arrangement, which is energetically favorable. units.itlibretexts.org
Therefore, the observed non-planar, puckered structure of this compound is a direct consequence of the molecule's drive to minimize the combined energetic cost of angle and torsional strain that a planar geometry would impose.
Thermochemical Calculations of Strain Energy
The strain energy of a cyclic molecule quantifies the destabilization arising from deviations from ideal bond angles, bond lengths, and dihedral angles. For this compound, the geometry is a balance between minimizing angle strain inherent in a nine-membered ring and maximizing π-orbital overlap. The all-cis configuration imposes significant geometric constraints, leading to a non-planar, puckered structure to alleviate this strain.
Computational methods are used to calculate the total energy of the molecule, which can then be compared to a strain-free reference to determine the strain energy. This is often accomplished using homodesmotic or isodesmic reactions, where the number and types of bonds are conserved on both sides of the equation, allowing for a cancellation of errors and a reliable calculation of strain. While specific thermochemical values for the strain energy of this compound are not extensively documented in readily available literature, calculations on related systems highlight its importance. For instance, in the analogous nitrogen-containing heterocycle, azonine, a delicate balance between angle strain and aromaticity dictates its conformation. researchgate.net The calculation of strain energy typically involves high-level ab initio or DFT methods to accurately determine the molecule's heat of formation, which is then used in the context of group additivity schemes to derive the strain energy. mdpi.com
Table 1: Thermochemical Data for this compound
| Parameter | Calculated Value | Method/Basis Set | Notes |
|---|
Quantum Chemical Calculations of Spectroscopic Parameters
Quantum chemical calculations are indispensable for predicting and interpreting the spectroscopic properties of molecules like this compound. Methods such as time-dependent density functional theory (TD-DFT) for electronic spectra and gauge-independent atomic orbital (GIAO) calculations for NMR spectra provide a deep understanding of the molecule's electronic structure and magnetic environment. mdpi.comnih.govgaussian.com
Predicted Vibrational Frequencies and Electronic Transitions
Vibrational frequency calculations are crucial for characterizing the stationary points on a potential energy surface. For this compound, DFT calculations have been used to confirm that its optimized puckered structure corresponds to a true energy minimum, as indicated by the absence of imaginary frequencies. researchgate.net These calculations yield a set of vibrational modes, including C-H, C=C, and C-O stretching and bending frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. nih.govnih.gov
The electronic transitions of this compound are typically predicted using TD-DFT. mdpi.comuci.edu These calculations provide information on the energies of excited states, the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. Studies on related systems show that after photoexcitation, the relaxation of oxonine to the ground state is dominated by fluorescence, with a calculated fluorescence rate constant (kF) of 2.10 × 10⁸ s⁻¹. This is in contrast to its sulfur and selenium analogues, where intersystem crossing to the triplet state is a much more efficient process.
Table 2: Predicted Spectroscopic Parameters for this compound
| Parameter | Calculated Value | Method/Basis Set | Description |
|---|---|---|---|
| Vibrational Frequencies | Data not available in searched literature | DFT (e.g., B3LYP/6-311++G(d,p)) | Calculations confirm a stable energy minimum (no imaginary frequencies). |
| Electronic Transitions | Data not available in searched literature | TD-DFT | The primary de-excitation pathway after photo-absorption is predicted to be fluorescence. |
Theoretical NMR Chemical Shifts and Coupling Constants
Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, are vital for structure elucidation. The GIAO method, commonly used with DFT, calculates the magnetic shielding tensors for each nucleus. researchgate.netnih.gov These shielding values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
Table 3: Theoretical NMR Parameters for this compound
| Parameter | Atom(s) | Calculated Value (ppm) | Method/Basis Set | Notes |
|---|---|---|---|---|
| Chemical Shifts (δ) | ¹H, ¹³C | Data not available in searched literature | GIAO-DFT | - |
| NICS(0) | Ring Center | -2.774 to -3.823 | GIAO-B3LYP | Indicates non-aromatic character. |
| Coupling Constants (J) | H-H | Data not available in searched literature | DFT | - |
Advanced Spectroscopic Characterization Techniques for 2z,4z,6z,8z Oxonine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone in the characterization of (2Z,4Z,6Z,8Z)-Oxonine, offering detailed information about its molecular structure and dynamic behavior in solution. ubbcluj.rolibretexts.org
Variable Temperature NMR Studies for Conformational Dynamics
The flexible nine-membered ring of this compound can adopt multiple conformations in solution. Variable-temperature (VT) NMR studies are instrumental in understanding the dynamic exchange between these conformers. jst.go.jpuni-siegen.de As the temperature is lowered, the rate of interconversion between different conformations decreases, which can lead to the sharpening and splitting of NMR signals. jst.go.jp This phenomenon allows for the characterization of individual conformers that may not be distinguishable at room temperature due to rapid exchange. For instance, in related nine-membered ring systems, NMR signals that are broad at room temperature resolve into distinct sets of peaks at lower temperatures, indicating the coexistence of multiple stable conformers. jst.go.jp The energy barriers for these conformational changes can be determined by analyzing the coalescence temperature of the exchanging signals. researchgate.netunibas.itnih.gov
A hypothetical VT-NMR experiment on this compound could reveal the following:
| Temperature (°C) | ¹H NMR Signal for a Specific Proton | Observation |
| 25 | Broad singlet | Rapid conformational exchange |
| -20 | Two distinct doublets | Slow exchange, two major conformers populated |
| -50 | Sharp doublets | "Frozen" conformations on the NMR timescale |
This table is illustrative and based on typical behavior observed for flexible nine-membered rings.
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment
Multidimensional NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the spectrum of this compound.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. unibas.it For this compound, COSY would reveal the connectivity between adjacent olefinic protons, confirming the sequence of double bonds within the ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. aip.org This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.
A representative table of expected 2D NMR correlations for a proton in this compound is presented below:
| Proton (δ, ppm) | COSY Correlations (δ, ppm) | HSQC Correlation (¹³C δ, ppm) | HMBC Correlations (¹³C δ, ppm) |
| H-2 | H-3 | C-2 | C-4, C-9 |
| H-3 | H-2, H-4 | C-3 | C-2, C-5 |
Note: The chemical shifts (δ) and specific correlations are hypothetical and serve as an illustrative example of the data obtained from these experiments.
Solid-State NMR Investigations of Oxonine Assemblies
Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state, where they are often arranged in ordered assemblies. nih.gov Unlike in solution, where rapid tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings, which provide insights into molecular orientation and intermolecular distances. mdpi.com For this compound, ssNMR could be used to study its packing in a crystal lattice or its conformation when included in a host matrix like a zeolite. acs.org Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can enhance the signal of low-abundance nuclei like ¹³C and provide information about the rigidity of different parts of the molecule. mdpi.com
Vibrational Spectroscopy (IR, Raman) for Structural and Conformational Insights
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. uni-siegen.de These methods are complementary and provide a molecular fingerprint that is sensitive to the molecule's structure and conformation. d-nb.info
IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to vibrational modes that induce a change in the molecule's dipole moment. uni-siegen.de For this compound, characteristic IR bands would include C-H stretching of the olefinic protons, C=C stretching of the double bonds, and C-O-C stretching of the ether linkage.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. uni-siegen.de Vibrational modes that cause a change in the molecule's polarizability are Raman active. The C=C stretching vibrations in the conjugated system of this compound are expected to be particularly strong in the Raman spectrum.
Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and intensities, aiding in the assignment of experimental spectra. nih.govcore.ac.uknepjol.info
A table of predicted characteristic vibrational frequencies for this compound is shown below:
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C-H Stretch (olefinic) | 3100-3000 | Medium | Medium |
| C=C Stretch (conjugated) | 1650-1600 | Medium | Strong |
| C-O-C Asymmetric Stretch | 1275-1200 | Strong | Weak |
| C-H Out-of-plane Bend | 1000-650 | Strong | Weak |
These values are based on typical frequency ranges for the specified functional groups and are subject to the specific conformational and electronic structure of this compound.
Electronic Absorption and Emission Spectroscopy for Electronic Transitions
Electronic spectroscopy, primarily UV-Vis absorption and fluorescence emission spectroscopy, provides information about the electronic transitions within a molecule. libretexts.org The conjugated π-system of this compound is expected to give rise to characteristic electronic absorption bands. libretexts.org
The absorption of UV or visible light promotes an electron from a lower energy occupied molecular orbital (often the HOMO - Highest Occupied Molecular Orbital) to a higher energy unoccupied molecular orbital (often the LUMO - Lowest Unoccupied Molecular Orbital). libretexts.org The wavelength of maximum absorption (λ_max) is related to the energy gap between these orbitals. For conjugated systems, the λ_max tends to shift to longer wavelengths as the extent of conjugation increases. libretexts.org Theoretical calculations can predict the energies of electronic transitions and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov
While this compound itself may not be strongly fluorescent, related oxonine dyes are known to exhibit fluorescence, and their emission spectra can provide further insights into their excited state properties. uni-konstanz.deuni-siegen.de
| Spectroscopic Parameter | Expected Value/Observation | Information Gained |
| λ_max (UV-Vis) | ~250-350 nm | Energy of the π → π* transition |
| Molar Absorptivity (ε) | High | Probability of the electronic transition |
| Emission λ_max (Fluorescence) | > Absorption λ_max | Energy of the excited state relaxation |
The expected values are estimates based on similar conjugated systems.
Mass Spectrometry for Isotopic Labeling Studies and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. uni-saarland.de It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. uni-saarland.de
For this compound (C₈H₈O), the molecular ion peak would be expected at an m/z corresponding to its molecular weight (approximately 120.15 g/mol ). memphis.edu High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula.
Fragmentation Pathways: Upon electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern is a fingerprint of the molecule's structure. Common fragmentation pathways for unsaturated cyclic compounds include retro-Diels-Alder reactions and the loss of small neutral molecules. rsc.orgnih.gov For this compound, potential fragmentation could involve the loss of CO, C₂H₂, or other small hydrocarbon fragments.
Isotopic Labeling Studies: Isotopic labeling involves replacing one or more atoms in a molecule with their heavier isotopes (e.g., ²H for ¹H, or ¹³C for ¹²C). researchgate.net When the labeled compound is analyzed by mass spectrometry, the resulting fragments containing the isotope will have a higher mass. This technique is invaluable for tracing the pathways of atoms during fragmentation, thereby confirming proposed mechanisms. researchgate.net For example, selective deuterium (B1214612) labeling of the oxonine ring could definitively establish the origin of hydrogen atoms in the observed fragment ions.
A hypothetical fragmentation pattern for this compound in EI-MS is outlined below:
| m/z | Proposed Fragment Ion | Possible Neutral Loss |
| 120 | [C₈H₈O]⁺• (Molecular Ion) | - |
| 92 | [C₇H₈]⁺• | CO |
| 91 | [C₇H₇]⁺ | CHO• |
| 78 | [C₆H₆]⁺• | C₂H₂O |
| 65 | [C₅H₅]⁺ | C₃H₃O |
This table presents plausible fragmentation pathways. The actual mass spectrum would depend on the ionization conditions and the relative stabilities of the fragment ions.
X-ray Crystallography and Electron Diffraction Studies for Solid-State Structure Elucidation
The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physical and chemical properties. X-ray crystallography and electron diffraction are the principal techniques for elucidating such structures. wikipedia.org X-ray crystallography, the most comprehensive method for determining molecular structure, relies on the diffraction pattern produced when a single crystal is exposed to a beam of X-rays. wikipedia.orgnih.gov By analyzing the angles and intensities of the diffracted beams, researchers can generate a three-dimensional map of electron density within the crystal, thereby revealing atomic positions, bond lengths, and bond angles with high precision. wikipedia.org
Comprehensive searches of scientific literature and crystallographic databases indicate that a complete single-crystal X-ray diffraction study for the parent compound this compound has not been reported. The synthesis of 1-oxacyclonona-2,4,6,8-tetraene (oxonine) has been described, but the compound is noted for its thermal instability, requiring purification by fractional distillation at very low temperatures (-20°C) and pressures. researchgate.netthieme-connect.de This inherent instability presents a significant challenge for the growth of high-quality single crystals suitable for X-ray diffraction analysis, which is often the rate-limiting step in crystallographic studies. nih.gov
While data on the parent oxonine is unavailable, the solid-state structure of a complex derivative, Dibenzo[b,g]indeno[1′,2′:3,4]fluoreno[1,2-d]oxonine-5,11,16,21-tetraone, has been successfully elucidated by X-ray crystallography. nih.goviucr.org This study provides valuable insight into the conformation and packing of a nine-membered oxonine ring system within a larger, more rigid, and stable molecular framework.
Research Findings for an Oxonine Derivative
The crystallographic study of Dibenzo[b,g]indeno[1′,2′:3,4]fluoreno[1,2-d]oxonine-5,11,16,21-tetraone revealed that the asymmetric unit contains two independent molecules, designated A and B, with similar conformations. nih.goviucr.org The crystal packing is stabilized by C—H···O hydrogen bonds and aromatic π–π stacking interactions. iucr.org
The nine-membered oxonine ring in both molecules adopts a heavily puckered conformation, which is quantified by the Cremer and Pople puckering parameters. iucr.org In molecule A, the total puckering amplitude (QT) is 1.893(3) Å, and in molecule B, it is 1.882(3) Å, indicating significant deviation from planarity. nih.goviucr.org The two benzene (B151609) rings attached to the nine-membered ring are inclined to one another at 63.62 (14)° in molecule A and 68.23 (12)° in molecule B. iucr.org
Detailed crystallographic data for this derivative are presented in the tables below.
Interactive Table: Crystal Data and Structure Refinement for Dibenzo[b,g]indeno[1′,2′:3,4]fluoreno[1,2-d]oxonine-5,11,16,21-tetraone
| Parameter | Value |
| Empirical Formula | C₃₄H₁₆O₅ |
| Formula Weight (Mr) | 504.47 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 12.230 (4) |
| b (Å) | 12.346 (3) |
| c (Å) | 16.794 (5) |
| α (°) | 82.229 (7) |
| β (°) | 72.773 (6) |
| γ (°) | 81.181 (10) |
| Volume (ų) | 2382.5 (12) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation | Mo Kα |
| Absorption Coeff. (μ, mm⁻¹) | 0.10 |
| Data sourced from references nih.goviucr.org. |
Interactive Table: Selected Puckering Parameters for the Nine-Membered Ring of Dibenzo[b,g]indeno[1′,2′:3,4]fluoreno[1,2-d]oxonine-5,11,16,21-tetraone
| Molecule | Parameter | Value |
| A | Q(2) (Å) | 1.880 (3) |
| φ(2) (°) | 58.83 (8) | |
| Q(3) (Å) | 0.189 (2) | |
| φ(3) (°) | 10.2 (8) | |
| QT (Å) | 1.893 (3) | |
| B | Q(2) (Å) | 1.864 (3) |
| φ(2) (°) | 246.61 (7) | |
| Q(3) (Å) | 0.223 (2) | |
| φ(3) (°) | 177.7 (7) | |
| QT (Å) | 1.882 (3) | |
| Data sourced from references nih.goviucr.org. |
Information regarding electron diffraction studies for this compound or its derivatives is not available in the surveyed literature. This technique, while powerful for certain materials, is less commonly used for the primary structure solution of complex organic molecules compared to single-crystal X-ray diffraction.
Derivatization Chemistry and Analogues of 2z,4z,6z,8z Oxonine
Synthesis of Substituted (2Z,4Z,6Z,8Z)-Oxonine Derivatives
The synthesis of substituted oxonines often involves constructing the ring system from functionalized precursors rather than direct substitution on the parent heterocycle.
The introduction of functional groups is a key strategy for modifying the properties of organic compounds. libretexts.org In the context of oxonine chemistry, synthetic strategies typically focus on building the substituted ring system through cyclization or condensation reactions, as direct functionalization of the parent this compound is less common. wiley.com
One notable method involves the reaction of 1,3-indandione (B147059) with substituted 2-hydroxy aromatic aldehydes, such as 4-bromo-2-hydroxybenzaldehyde (B134324) or 2-hydroxy-1-naphthaldehyde. researchgate.net These reactions, often facilitated by a basic catalyst like 1,3-diaminopropan-2-ol, lead to the formation of complex oxonine derivatives. researchgate.net Another approach describes the synthesis of oxonine-series macrolactones through the reaction of 3-[(2-aminophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one with o-quinones in the presence of an acid catalyst. researchgate.net For related fused systems like tetrahydrobenzo[b]oxonine, common reactions such as nucleophilic substitution of a methoxy (B1213986) group or electrophilic aromatic substitution on a fused phenyl ring can be employed to introduce new substituents. smolecule.com
These methods highlight a "construction" approach, where the desired functional groups are incorporated into the acyclic or smaller cyclic precursors before the final nine-membered ring is formed.
Substituents can significantly influence the chemical and physical properties of a molecule by altering its electronic distribution and stability. fiveable.me These effects are broadly categorized as inductive effects, which involve the withdrawal of sigma bond electrons, and resonance effects, which involve the delocalization of pi electrons between the ring and the substituent. libretexts.org
In heteronins, the family of compounds including oxonine, azonine (B14745161), and thionine (B1682319), substituents have been shown to strongly affect π-electron delocalization and, consequently, the aromatic character of the ring. researchgate.net The introduction of electron-donating groups (e.g., alkyl, hydroxyl) generally increases the electron density of the ring system, which can enhance its reactivity towards electrophiles. fiveable.me Conversely, electron-withdrawing groups (e.g., nitro, halogens) decrease the ring's electron density, potentially altering its stability and reactivity profile. fiveable.me
Studies on the fluorescence quenching of oxonine by various substituted benzenes have demonstrated a clear electronic interaction between the oxonine ring and the substituents on the quencher molecule, highlighting the sensitivity of oxonine's electronic properties to its environment. d-nb.info The nature and position of these substituents can influence properties such as reaction rates and the stability of reaction intermediates. libretexts.org
Strategies for Functional Group Introduction
Development of Oxonine-Containing Hybrid Molecules
Molecular hybridization, the strategy of covalently linking two or more pharmacophores or bioactive molecules, is an efficient tool for creating new compounds with potentially enhanced or novel properties. researchgate.net The oxonine scaffold has been incorporated into larger, hybrid molecular structures.
A key example is the synthesis of macrolactones of the oxonine series that are fused with naphthopyrazine fragments. researchgate.net These complex molecules are formed from the reaction of 3-[(amino-2-naphthyl)amino]-5,5-dimethylcyclohex-2-en-1-one with o-quinones. researchgate.net Such hybrid structures combine the features of the oxonine ring with those of other polycyclic aromatic systems, leading to new chemical entities with unique architectures. The development of these molecules is part of a broader effort in medicinal chemistry to design novel therapeutics by combining known structural motifs. researchgate.net
Heteroatom Analogues and Fused Ring Systems Containing Oxonine Units
The structural framework of oxonine has inspired the synthesis of related nine-membered heterocycles where the oxygen atom is replaced, as well as complex systems where the oxonine ring is fused to other cyclic structures. wikipedia.org
Heteroatom analogues of oxonine include (2Z,4Z,6Z,8Z)-Azonine and (2Z,4Z,6Z,8Z)-Thionine, where the oxygen atom is replaced by a nitrogen or sulfur atom, respectively. wikipedia.orgwikipedia.org Azonine is considered to have significant aromatic stability and is one of the largest monocyclic all-cis systems to be nearly planar and aromatic. wikipedia.org Thionine is also an unsaturated nine-membered heterocycle that is considered partially aromatic. wikipedia.org
Fused ring systems incorporate the oxonine ring into a larger polycyclic structure. iupac.org These systems can be formed by fusing the oxonine unit with carbocyclic or other heterocyclic rings. wikipedia.org An example includes the synthesis of novel indeno[1′,2′:3,4]fluoreno[1,2-d]oxonine-5,11,16,21-tetraones. researchgate.net The crystal structure of a related compound, dibenzo[b,g]indeno[1′,2′:3,4]fluoreno[1,2-d]oxonine-5,11,16,21-tetraone, reveals a complex, non-planar structure where two benzene (B151609) rings are attached to the nine-membered oxonine ring. researchgate.net
| Analogue Name | Heteroatom | Chemical Formula | Key Property | Reference |
|---|---|---|---|---|
| (2Z,4Z,6Z,8Z)-Azonine | Nitrogen (N) | C₈H₉N | Considered aromatic and nearly planar. wikipedia.org | wikipedia.org |
| (2Z,4Z,6Z,8Z)-Thionine | Sulfur (S) | C₈H₈S | Considered partially aromatic. wikipedia.org | wikipedia.org |
Coordination Chemistry of this compound as a Ligand
Coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. libretexts.orguomustansiriyah.edu.iq The ability of transition metals to form complexes is due to their capacity to accept electron pairs from ligands into their vacant orbitals, forming coordinate covalent bonds. uomustansiriyah.edu.iq
This compound possesses structural features that suggest it could function as a ligand in metal complexes. The oxygen heteroatom has lone pairs of electrons, making it a potential Lewis base capable of donating to a metal center (a Lewis acid). uomustansiriyah.edu.iq This would allow oxonine to act as a monodentate ligand, similar to other cyclic ethers. Furthermore, the extensive π-electron system of the four double bonds could potentially coordinate to a metal center in a polyhapto fashion.
While the coordination chemistry of many heterocyclic ligands, such as Schiff bases and dioximes, is well-documented tubitak.gov.trbingol.edu.trbhu.ac.in, specific studies detailing the synthesis and characterization of metal complexes with the parent this compound as a ligand are not prominent in the surveyed literature. However, based on general principles, its potential coordination modes can be predicted. The coordination number—the number of ligand atoms attached to the central metal—could vary depending on the metal ion's size, charge, and electronic configuration. libretexts.org Common coordination geometries for metal complexes include tetrahedral, square planar, and octahedral. libretexts.orgatlanticoer-relatlantique.ca
| Coordination Mode | Binding Site(s) | Description | Potential Metal Ions |
|---|---|---|---|
| Monodentate (κ¹) | Oxygen Atom | The oxygen lone pair donates to the metal center, typical for ether ligands. | Hard Lewis acids (e.g., Li⁺, Mg²⁺, Al³⁺) |
| Bidentate (η²) | One C=C Double Bond | The π-electrons of one double bond coordinate to the metal, common for olefin complexes. | Soft Lewis acids (e.g., Ag⁺, Pt²⁺, Pd²⁺) |
| Polyhapto (η⁴, η⁶, etc.) | Multiple C=C Double Bonds | The π-systems of two or more conjugated double bonds coordinate to the metal center. | Transition metals with available d-orbitals (e.g., Fe, Ru, Co, Rh) |
Emerging Research Directions in 2z,4z,6z,8z Oxonine Chemistry
Exploration of (2Z,4Z,6Z,8Z)-Oxonine in Supramolecular Architectures
Supramolecular chemistry, the "chemistry beyond the molecule," focuses on designing functional systems by assembling chemical components through non-covalent interactions. bbau.ac.in These interactions include hydrogen bonding, π–π stacking, and electrostatic forces. beilstein-journals.org The field has produced remarkable structures like crown ethers, cyclodextrins, and cryptands, which can selectively bind other molecules (guests) within their cavities (hosts). bbau.ac.in
The incorporation of oxonine derivatives into such architectures is a promising research direction. The oxygen heteroatom and the π-conjugated system of the oxonine ring make it an ideal candidate for participating in these weak interactions. A significant example is the use of an oxonine dye as a guest molecule within the nanochannels of Zeolite L (ZL). acs.org In this architecture, the oxonine dye forms a dimer with a pyronine dye, creating a host-guest composite material. acs.org The stability of this supramolecular assembly is governed by the precise fit and interactions between the dye molecules and the zeolite framework.
The potential for this compound in this context is vast. By modifying its structure, chemists can tune its size, shape, and electronic properties to create highly selective host-guest systems. These systems could find applications in molecular sensing, purification, and separation processes. beilstein-journals.org
Table 1: Comparison of Host-Guest Systems and Potential Role of Oxonine
| Host System | Typical Guest(s) | Primary Interactions | Potential Role for this compound |
| Crown Ethers | Metal Cations (e.g., K+) | Ion-Dipole | As a guest or part of a larger guest molecule binding to cations. |
| Cyclodextrins | Small Organic Molecules | Hydrophobic, Hydrogen Bonding | As a guest molecule encapsulated within the hydrophobic cavity. |
| Zeolite L | Organic Dyes | Electrostatic, van der Waals | As a guest dye for creating organized chromophoric systems. acs.org |
| Metallo-Grids | Transition Metal Ions | Coordination Bonds | As a ligand component for self-assembly into complex grid structures. rsc.org |
Advanced Materials Applications Incorporating Oxonine Units
The development of advanced materials with tailored optical and electronic properties is a major goal of modern science. scispace.com Heterocyclic compounds like quinoxalines and xanthenes are already used in organic light-emitting devices (OLEDs), polymers, and sensors due to their thermal stability and unique photophysical properties. researchgate.netresearchgate.net
Incorporating the this compound moiety into larger molecular or polymeric structures could yield novel advanced materials. The research on the [pyronine·oxonine] dimer within a zeolite host provides a clear example of such a material—an artificial antenna system designed for light harvesting. acs.org This composite material demonstrates how embedding oxonine units into an organized matrix can create functionalities not present in the individual components.
Future research may focus on synthesizing polymers with repeating oxonine units in their backbone. Such polymers could exhibit interesting conductive or photoresponsive properties, making them suitable for applications in flexible electronics or optical data storage. Furthermore, the development of oxonine-based chromophores could lead to new dyes for solar cells and imaging agents for biomedical research. researchgate.net
Photochemistry and Photophysics of this compound
Photochemistry and photophysics study the interaction of light with matter, leading to processes like absorption, fluorescence, and energy transfer. beilstein-journals.org These principles are fundamental to technologies such as photodynamic therapy and solar energy conversion. researchgate.netrsc.org
The photophysical behavior of oxonine has been investigated in the context of Förster Resonance Energy Transfer (FRET), a mechanism of energy transfer between two light-sensitive molecules. acs.org In the [pyronine·oxonine]@ZL system, the pyronine dye acts as an energy donor and the oxonine dye as an energy acceptor. Upon light absorption, the pyronine transfers its excitation energy non-radiatively to the oxonine. acs.org The efficiency of this process depends critically on the spectral overlap between the emission of the donor and the absorption of the acceptor.
Theoretical studies using Density Functional Theory (DFT) have been employed to calculate the FRET efficiency of such systems. acs.org For the [pyronine·oxonine] dimer in Zeolite L, the experimental spectral overlap was found to be significant, enabling efficient energy transfer. acs.org This demonstrates the potential of oxonine derivatives to act as key components in light-harvesting assemblies.
Table 2: Photophysical Data for Oxonine-Based FRET System
| Parameter | System Component | Value | Significance |
| Role | Pyronine | Donor | Absorbs light at a higher energy. |
| Role | Oxonine | Acceptor | Accepts energy via FRET from the donor. acs.org |
| Host | Zeolite L (ZL) | Nanochannel | Organizes the donor-acceptor pair. acs.org |
| Spectral Overlap (J) | [pyronine·oxonine] | 1.5 x 10⁻¹³ M⁻¹ cm³ | Indicates the degree of overlap between donor emission and acceptor absorption, crucial for FRET. acs.org |
| Förster Radius (R₀) | BCRY-ZEA@ZL (analogy) | 24.9 Å | The distance at which FRET efficiency is 50%; provides a scale for system design. acs.org |
| FRET Efficiency (Φ_FRET) | BCRY-ZEA@ZL (analogy) | 40.9% | The percentage of energy transferred from donor to acceptor. acs.org |
(Note: Specific FRET efficiency and Förster radius values for the pyronine-oxonine system were not detailed in the source, so analogous values from a similar system within the same study are provided for context.) acs.org
Interdisciplinary Perspectives and Future Outlooks
The study of this compound is inherently interdisciplinary, bridging organic synthesis, materials science, and physical chemistry. The future of oxonine research lies at the intersection of these fields, with significant potential for technological impact.
A primary future direction is the development of novel oxonine-based materials for renewable energy. The light-harvesting capabilities demonstrated in the zeolite-dye composite suggest that oxonine systems could be used to create more efficient artificial photosynthetic systems. acs.org These systems would mimic nature's ability to convert sunlight into chemical energy, addressing a key global challenge.
In materials science, the focus will be on creating functional polymers and supramolecular assemblies. beilstein-journals.orgscispace.com These materials could be designed to have switchable properties, responding to external stimuli like light or chemical analytes, making them ideal for sensors and molecular machines. beilstein-journals.org
The lack of extensive research on this compound means that fundamental synthetic and characterization studies are still needed. Future work will likely involve:
Developing efficient and scalable synthetic routes to this compound and its derivatives.
Conducting detailed computational and experimental analyses of its electronic structure and photophysical properties. acs.org
Exploring its coordination chemistry with various metal ions to form new catalysts or metallo-supramolecular structures. rsc.org
As our understanding of this unique heterocyclic compound grows, so too will its applications, promising to contribute to the next generation of smart materials and sustainable technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
